2-cyclohexyl-2-ethoxyethan-1-ol
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Overview
Description
2-Cyclohexyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a cyclohexyl group attached to an ethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol can be achieved through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexyl ethanol or cyclohexane.
Substitution: Cyclohexyl alkyl ether.
Scientific Research Applications
2-Cyclohexyl-2-ethoxyethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-ethoxyethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that can modulate cellular processes. The compound’s unique structure allows it to interact with specific receptors or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar chemical properties but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the ethoxyethanol moiety.
2-Butoxyethanol: Another glycol ether with a butyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexyl-2-ethoxyethan-1-ol is unique due to its combination of a cyclohexyl group and an ethoxyethanol moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
CAS No. |
1864613-13-7 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
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